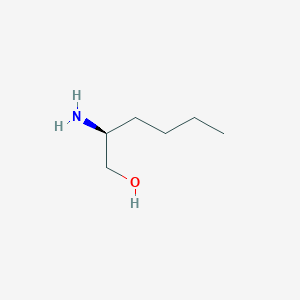
4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid
Vue d'ensemble
Description
“4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” is a complex organic compound. It contains an indene ring, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains a butanoic acid group, which is a four-carbon carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would include an indene ring attached to a butanoic acid group. The indene ring is a fused ring system, consisting of a benzene ring and a cyclopentene . The butanoic acid group contains a four-carbon chain ending in a carboxylic acid group .Applications De Recherche Scientifique
Phenolic Compounds and Derivatives
- Chlorogenic Acid (CGA) : CGA is a phenolic compound with various biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. Its role in modulating lipid metabolism and glucose in metabolic disorders has been highlighted, suggesting potential applications in treating diseases such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Further research on CGA could optimize its biological and pharmacological effects, potentially leading to its use as a natural food additive (Naveed et al., 2018).
Dicarboxylic Acids and Related Compounds
- Dicarboxylic Acids in Atmospheric Aerosols : A review of dicarboxylic acids, such as oxalic, malonic, and succinic acids in atmospheric aerosols, discusses their molecular distributions, sources, and formation pathways. The study highlights the significance of oxalic acid, formed via atmospheric oxidation, in various environmental contexts. Understanding these compounds' behavior in the atmosphere can inform environmental and atmospheric sciences (Kawamura & Bikkina, 2016).
Acetylenic Compounds
- 5-Decynedioic Acid : Identified as an acetylenic dicarboxylic acid in human urine, 5-decynedioic acid and its isomeric forms, such as 4-decynedioic acid, have been studied for their presence and quantification in biological samples. The investigation of such unique acetylenic structures contributes to understanding metabolic pathways and potential biomarkers (Lindstedt & Steen, 1975).
Orientations Futures
The future directions for research on “4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid” could include further exploration of its synthesis, properties, and potential applications. Given the biological activity of related compounds, it may also be of interest to explore its potential uses in medical or pharmaceutical applications .
Propriétés
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(6-7-13(15)16)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLWOTWTNVNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363204 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75382-32-0 | |
| Record name | 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)







![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)

